N-{(E)-[3-(4-iodophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide
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Overview
Description
N-{(E)-[3-(4-iodophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide is a complex organic compound that features a pyrazole ring, an iodophenyl group, and a tetrahydrothiophen-3-amine 1,1-dioxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[3-(4-iodophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the Iodophenyl Group: This step involves the iodination of a phenyl group, which can be done using iodine and an oxidizing agent.
Formation of the Tetrahydrothiophen-3-amine 1,1-dioxide Moiety: This involves the oxidation of tetrahydrothiophene followed by amination.
Coupling Reactions: The final step involves coupling the pyrazole ring with the iodophenyl group and the tetrahydrothiophen-3-amine 1,1-dioxide moiety under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophen-3-amine 1,1-dioxide moiety.
Reduction: Reduction reactions can occur at the pyrazole ring or the iodophenyl group.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to deiodinated or hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a probe in biochemical studies.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{(E)-[3-(4-iodophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide involves its interaction with specific molecular targets. The pyrazole ring and iodophenyl group may interact with enzymes or receptors, modulating their activity. The tetrahydrothiophen-3-amine 1,1-dioxide moiety could also play a role in these interactions, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide
- N-{(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide
Uniqueness
The uniqueness of N-{(E)-[3-(4-iodophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide lies in its iodophenyl group, which can participate in unique substitution reactions not possible with bromine or chlorine analogs. This makes it a valuable compound for specific synthetic applications and potential biological activities.
Properties
Molecular Formula |
C20H18IN3O2S |
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Molecular Weight |
491.3 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-[3-(4-iodophenyl)-1-phenylpyrazol-4-yl]methanimine |
InChI |
InChI=1S/C20H18IN3O2S/c21-17-8-6-15(7-9-17)20-16(12-22-18-10-11-27(25,26)14-18)13-24(23-20)19-4-2-1-3-5-19/h1-9,12-13,18H,10-11,14H2 |
InChI Key |
SWVYDZNPTNZZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N=CC2=CN(N=C2C3=CC=C(C=C3)I)C4=CC=CC=C4 |
Origin of Product |
United States |
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